molecular formula C12H22 B14716743 (3Z,5E)-4,5-diethyl-octa-3,5-diene CAS No. 21293-02-7

(3Z,5E)-4,5-diethyl-octa-3,5-diene

Cat. No.: B14716743
CAS No.: 21293-02-7
M. Wt: 166.30 g/mol
InChI Key: KICBULPPWKMVQH-DSOJMZEYSA-N
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Description

cis,trans-4,5-Diethyl-3,5-octadiene: is an organic compound characterized by the presence of two ethyl groups attached to a diene structure. This compound exhibits geometric isomerism, specifically cis-trans isomerism, due to the restricted rotation around the double bonds. The spatial arrangement of the ethyl groups and the double bonds gives rise to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis,trans-4,5-Diethyl-3,5-octadiene can be achieved through various methods, including:

    Diels-Alder Reaction: This method involves the cycloaddition of a diene and a dienophile under controlled conditions.

    Alkylation of Dienes: Another approach involves the alkylation of a diene precursor with ethyl halides in the presence of a strong base.

Industrial Production Methods: Industrial production of cis,trans-4,5-Diethyl-3,5-octadiene often involves large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

    Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon)

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)

Major Products Formed:

    Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Chemistry: cis,trans-4,5-Diethyl-3,5-octadiene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: Research into the biological activity of cis,trans-4,5-Diethyl-3,5-octadiene is ongoing.

Industry: In the industrial sector, cis,trans-4,5-Diethyl-3,5-octadiene is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of cis,trans-4,5-Diethyl-3,5-octadiene involves its interaction with various molecular targets. The compound can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Uniqueness: cis,trans-4,5-Diethyl-3,5-octadiene is unique due to its specific geometric isomerism and the presence of ethyl groups at the 4 and 5 positions. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

21293-02-7

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

(3E,5Z)-4,5-diethylocta-3,5-diene

InChI

InChI=1S/C12H22/c1-5-9-11(7-3)12(8-4)10-6-2/h9-10H,5-8H2,1-4H3/b11-9-,12-10+

InChI Key

KICBULPPWKMVQH-DSOJMZEYSA-N

Isomeric SMILES

CC/C=C(\CC)/C(=C\CC)/CC

Canonical SMILES

CCC=C(CC)C(=CCC)CC

Origin of Product

United States

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